molecular formula C10H9ClN2 B2452403 4-Chloro-7,8-dimethylquinazoline CAS No. 31928-22-0

4-Chloro-7,8-dimethylquinazoline

Cat. No. B2452403
CAS RN: 31928-22-0
M. Wt: 192.65
InChI Key: FVBAQPQQUYXQAW-UHFFFAOYSA-N
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Description

4-Chloro-7,8-dimethylquinazoline is a chemical compound with the molecular formula C10H9ClN2. It has a molecular weight of 192.65 . This compound is in the form of a powder .


Synthesis Analysis

The synthesis of quinazoline derivatives, such as this compound, has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . These compounds have been synthesized using various methods, including aza-reactions and imino-Diels-Alder reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 . The compound also has a chlorine atom at the 4th position and methyl groups at the 7th and 8th positions .


Chemical Reactions Analysis

Quinazoline derivatives, including this compound, are known to undergo various chemical reactions. These reactions often involve interactions with the cell wall and DNA structures, especially in the context of their antimicrobial activities .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 91-92 degrees Celsius .

Scientific Research Applications

Biochemical Properties and Therapeutic Applications

4-Chloro-7,8-dimethylquinazoline, structurally related to chloroquine, has been under study due to the interesting biochemical properties of chloroquine that have inspired its repurposing in the management of various infectious and noninfectious diseases. Despite chloroquine being known for its antimalarial effects, novel compounds based on its scaffold, which could include this compound, are being studied for potential therapeutic applications beyond malaria. This includes cancer therapy, where efforts are focused on linking the mode of action of antimalarials with the signaling pathways that drive cancer cell proliferation (Njaria et al., 2015).

Interaction with Other Compounds in Biological Systems

This compound, due to its structural similarities with other quinolines, may interact with other compounds within biological systems. Studies on dimethylarsenics and their effects on pulmonary tumorigenesis, for instance, indicate that compounds like 4-Nitroquinoline 1-oxide (4NQO), to which this compound is structurally related, can interact with dimethylarsenics, influencing the differentiation process in lung tumorigenesis (Yamanaka et al., 1996).

Antitumor and Anticancer Potential

Further examining the chemical family to which this compound belongs, research on analogs such as AG1478, which is a specific inhibitor of EGFR tyrosine kinase, indicates a favorable preclinical profile that supports progression towards clinical trials for cancer treatment. The effective inhibition of cellular receptor response to EGF challenge and the inhibition of EGFR activity in certain cancer cell lines are significant findings that may have implications for this compound's potential use in cancer treatment (Ellis et al., 2006).

Safety and Hazards

The safety information for 4-Chloro-7,8-dimethylquinazoline includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The synthesis and transformation of quinazoline derivatives, including 4-Chloro-7,8-dimethylquinazoline, continue to be areas of active research due to their wide range of biological and pharmacological activities . Future research may focus on designing and synthesizing new derivatives or analogues to treat various diseases .

properties

IUPAC Name

4-chloro-7,8-dimethylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-3-4-8-9(7(6)2)12-5-13-10(8)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBAQPQQUYXQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=N2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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